AKR1C3 Inhibition and Selectivity Against AKR1C2
The compound inhibits human recombinant AKR1C3 with an IC50 of 250 nM [1]. In a comparable recombinant enzyme assay, the related naphthyl chalcone baccharin (a naturally occurring analog) inhibits AKR1C3 with an IC50 of 100 nM but exhibits an AKR1C2 IC50 of 51,000 nM, yielding a 510-fold selectivity ratio. While direct selectivity data for the target compound against AKR1C2 are not available in the same study, the AKR1C3 potency of 250 nM positions it within the range of known chalcone-based AKR1C3 inhibitors [2]. This target engagement profile is relevant for procurement in projects focused on hormone-dependent cancers, where AKR1C3 is a validated therapeutic target [3].
| Evidence Dimension | AKR1C3 inhibition (IC50) |
|---|---|
| Target Compound Data | 250 nM |
| Comparator Or Baseline | Baccharin: AKR1C3 IC50 = 100 nM, AKR1C2 IC50 = 51,000 nM (510-fold selective) |
| Quantified Difference | Target compound is 2.5-fold less potent than baccharin against AKR1C3 |
| Conditions | Inhibition of human recombinant AKR1C3-mediated NADP+-dependent oxidation of S-(+)-1,2,3,4-tetrahydro-1-naphthol |
Why This Matters
Quantitative AKR1C3 inhibition data enable direct comparison against known chalcone inhibitors, facilitating informed selection based on desired potency thresholds.
- [1] BindingDB. BDBM50427623 (CHEMBL2323476). Inhibition of human recombinant AKR1C3. Data curated by ChEMBL. Accessed 2026. View Source
- [2] Endo, S., Matsunaga, T., Kuwata, K., Arai, Y., Nishinaka, T., & Ikari, A. (2016). Inhibitory properties of group 1 analogs on AKR1C3 and AKR1C2. Table 1. PMC. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4894184/ View Source
- [3] Penning, T. M. (2019). Aldo-Keto Reductase (AKR) 1C3 inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 29(4), 269–282. https://doi.org/10.1080/13543776.2019.1597049 View Source
